1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a naphthalene sulfonyl group attached to an azetidine ring, which is further connected to a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the sulfonylation of naphthalene to introduce the naphthalen-1-ylsulfonyl group. This is followed by the formation of the azetidine ring through cyclization reactions. The final step involves the attachment of the pyrrolidine-2,5-dione group, often through nucleophilic substitution or condensation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The naphthalen-1-ylsulfonyl group may facilitate binding to hydrophobic pockets, while the azetidine and pyrrolidine-2,5-dione moieties can interact with active sites or catalytic residues, modulating the activity of the target.
Comparison with Similar Compounds
1-(Naphthalen-1-ylsulfonyl)pyrrolidine-2,5-dione: Lacks the azetidine ring, potentially altering its binding properties and reactivity.
1-(1-(Phenylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione: Substitutes the naphthalene group with a phenyl group, which may affect its hydrophobic interactions and overall activity.
Uniqueness: 1-(1-(Naphthalen-1-ylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is unique due to the combination of its structural features, which confer specific binding properties and reactivity. The presence of both the naphthalene sulfonyl group and the azetidine ring distinguishes it from other compounds, potentially offering unique advantages in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(1-naphthalen-1-ylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-8-9-17(21)19(16)13-10-18(11-13)24(22,23)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWKHALZZUITOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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